Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of chloromethyl groups and a carboxylate ester in the molecule suggests that it is a reactive intermediate that could be used in various organic synthesis reactions to create more complex molecules.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in several studies. For instance, a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, which are precursors to o-dimethylene thiophene, has been described . Additionally, selective reduction techniques have been used to prepare pure chloromethyl thiophene derivatives, indicating that similar methods could potentially be applied to synthesize methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their reactivity and potential applications. An X-ray crystal structure determination has been used to confirm the structure of a related compound, methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, which suggests that similar analytical techniques could be employed to elucidate the structure of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, which are essential for their utility in organic synthesis. The reaction between thienyllithium derivatives and dimethyl disulfide has been used to prepare bis(methylthio)thiophenes, and bromination has been found convenient for preparing brominated (methylthio)thiophenes . These reactions indicate the potential for methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate to participate in similar reactions, such as substitutions or additions, due to the presence of reactive chloromethyl groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate are not detailed in the provided papers, the properties of thiophene derivatives generally include moderate to high boiling points, solubility in organic solvents, and reactivity towards nucleophiles due to the presence of electrophilic centers. The chloromethyl groups in the molecule would likely increase its reactivity, making it a valuable intermediate for further chemical transformations.
Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some general applications of thiophene derivatives:
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Medicinal Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Synthetic Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXRUSGVNNWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455107 | |
Record name | methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
CAS RN |
7353-89-1 | |
Record name | 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7353-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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